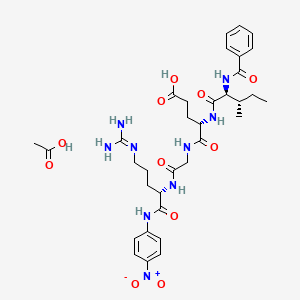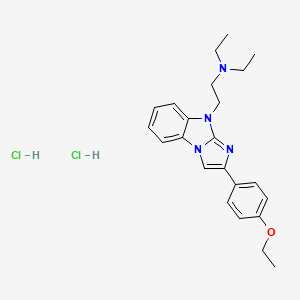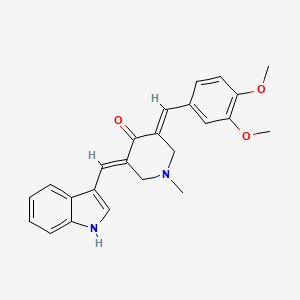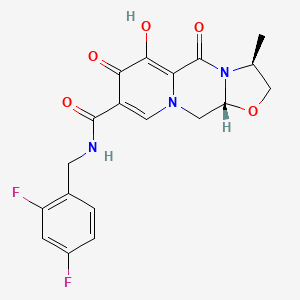
CBL0100
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CBL0100 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published. it is known that the synthesis requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions to ensure high yield and purity. The process would also involve rigorous quality control measures to meet regulatory standards for pharmaceutical compounds .
Chemical Reactions Analysis
Types of Reactions
CBL0100 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction could produce deoxygenated forms. Substitution reactions can result in a variety of functionalized derivatives, each with unique properties .
Scientific Research Applications
CBL0100 has a wide range of scientific research applications, including:
Mechanism of Action
CBL0100 exerts its effects by targeting the facilitates chromatin transcription (FACT) complex. It inhibits viral transcriptional elongation by preventing FACT-induced nucleosome disassembly and RNA polymerase II recruitment to the nucleosome-1 region. This results in decreased transcriptional activity and reduced viral replication and reactivation .
Comparison with Similar Compounds
CBL0100 is unique in its mechanism of action compared to other antiviral compounds. Similar compounds include:
PF-3758309: Targets p21-activated kinase (PAK) and has shown efficacy in blocking latency reversal.
Danusertib: An aurora kinase inhibitor with potential antiviral properties.
AZ628: Targets Raf kinase and has been investigated for its antiviral effects.
P276-00:
This compound stands out due to its specific targeting of the FACT complex and its dual ability to block both viral replication and reactivation, making it a versatile tool in antiviral research .
Properties
CAS No. |
1197996-83-0 |
|---|---|
Molecular Formula |
C24H26N2O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
11-[2-(diethylamino)ethyl]-11-azapentacyclo[10.7.0.02,10.03,7.015,19]nonadeca-1(12),2(10),3(7),8,13,15(19)-hexaene-6,16-dione |
InChI |
InChI=1S/C24H26N2O2/c1-3-25(4-2)13-14-26-19-9-5-15-17(7-11-21(15)27)23(19)24-18-8-12-22(28)16(18)6-10-20(24)26/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3 |
InChI Key |
WBNDUJWRJNLCBD-UHFFFAOYSA-N |
SMILES |
O=C1CCC2=C1C=CC(N3CCN(CC)CC)=C2C4=C3C=CC5=C4CCC5=O |
Canonical SMILES |
CCN(CC)CCN1C2=C(C3=C(C=C2)C(=O)CC3)C4=C1C=CC5=C4CCC5=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Curaxin 100; Curaxin100; Curaxin-100; CBL0100; CBL-0100; CBL 0100 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)



![N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide](/img/structure/B606445.png)



